4'-(furan-3-yl)-4'a,10'a-dimethyl-8'-propan-2-ylspiro[2H-pyran-3,7'-4,5,6,6a-tetrahydrobenzo[f]isochromene]-2',6,10'-trione
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Overview
Description
4’-(furan-3-yl)-4’a,10’a-dimethyl-8’-propan-2-ylspiro[2H-pyran-3,7’-4,5,6,6a-tetrahydrobenzo[f]isochromene]-2’,6,10’-trione is a complex organic compound with a unique structure that combines elements of furan, pyran, and isochromene
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-(furan-3-yl)-4’a,10’a-dimethyl-8’-propan-2-ylspiro[2H-pyran-3,7’-4,5,6,6a-tetrahydrobenzo[f]isochromene]-2’,6,10’-trione typically involves multi-step organic reactions. One common approach is the condensation of substituted aromatic aldehydes with malononitrile and 1,3-dicarbonyl compounds under catalytic conditions. Various catalysts, such as nanocatalysts, transition metal catalysts, acid-base catalysts, and organocatalysts, can be used to facilitate these reactions .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing environmentally friendly practices such as solvent-free reactions and the use of recyclable catalysts .
Chemical Reactions Analysis
Types of Reactions
4’-(furan-3-yl)-4’a,10’a-dimethyl-8’-propan-2-ylspiro[2H-pyran-3,7’-4,5,6,6a-tetrahydrobenzo[f]isochromene]-2’,6,10’-trione can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Common Reagents and Conditions
The reactions typically require specific conditions, such as controlled temperature and pH, to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound may yield various oxygenated derivatives, while reduction may produce different hydrogenated forms .
Scientific Research Applications
4’-(furan-3-yl)-4’a,10’a-dimethyl-8’-propan-2-ylspiro[2H-pyran-3,7’-4,5,6,6a-tetrahydrobenzo[f]isochromene]-2’,6,10’-trione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 4’-(furan-3-yl)-4’a,10’a-dimethyl-8’-propan-2-ylspiro[2H-pyran-3,7’-4,5,6,6a-tetrahydrobenzo[f]isochromene]-2’,6,10’-trione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may modulate signaling pathways related to cell growth and apoptosis .
Comparison with Similar Compounds
Similar Compounds
2H-Pyran, 3,4-dihydro-: A simpler pyran derivative with similar structural elements.
Dihydropyran: Another pyran derivative with comparable reactivity.
3,6-Di(furan-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione: A compound with furan and pyrrole elements, used in similar research applications.
Uniqueness
4’-(furan-3-yl)-4’a,10’a-dimethyl-8’-propan-2-ylspiro[2H-pyran-3,7’-4,5,6,6a-tetrahydrobenzo[f]isochromene]-2’,6,10’-trione stands out due to its spiro structure, which imparts unique chemical and biological properties.
Properties
CAS No. |
987-99-5 |
---|---|
Molecular Formula |
C26H28O6 |
Molecular Weight |
436.5 g/mol |
IUPAC Name |
4'-(furan-3-yl)-4'a,10'a-dimethyl-8'-propan-2-ylspiro[2H-pyran-3,7'-4,5,6,6a-tetrahydrobenzo[f]isochromene]-2',6,10'-trione |
InChI |
InChI=1S/C26H28O6/c1-15(2)17-11-20(27)25(4)18(26(17)9-6-21(28)31-14-26)5-8-24(3)19(25)12-22(29)32-23(24)16-7-10-30-13-16/h6-7,9-13,15,18,23H,5,8,14H2,1-4H3 |
InChI Key |
BKBQQOHZTBOOPG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=O)C2(C(C13COC(=O)C=C3)CCC4(C2=CC(=O)OC4C5=COC=C5)C)C |
Origin of Product |
United States |
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